molecular formula C12H10N2O3 B8698013 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid

4-Methoxy-2-(pyrimidin-2-yl)benzoic acid

Cat. No. B8698013
M. Wt: 230.22 g/mol
InChI Key: KSLVCSSYROYEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(pyrimidin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methoxy-2-(pyrimidin-2-yl)benzoic acid

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-methoxy-2-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C12H10N2O3/c1-17-8-3-4-9(12(15)16)10(7-8)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16)

InChI Key

KSLVCSSYROYEDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxy-2-(pyrimidin-2-yl)benzonitrile (85 mg, 0.4 mmol) was dissolved in MeOH (20 mL) was treated with 2M aq NaOH (15 mL). The reaction was heated at reflux overnight, the reaction was cooled to room temperature and filtered to remove the solids and washed with cold MeOH. The filtrate was concentrated to minimum volume and then acidified to pH=3 with 6 N aq. HCl and cooled to 0° C. then filtered and washed with cold water. This material was used crude in subsequent reactions.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

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